molecular formula C3H3CeF9O9S3 B13848101 Cerium; trifluoromethanesulfonic acid

Cerium; trifluoromethanesulfonic acid

Cat. No.: B13848101
M. Wt: 590.4 g/mol
InChI Key: MBSKDIVQGDCMJS-UHFFFAOYSA-N
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Preparation Methods

Cerium(III) Trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of cerium(III) oxide with trifluoromethanesulfonic acid. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product . The general reaction is as follows:

Ce2O3+6CF3SO3H2Ce(CF3SO3)3+3H2OCe_2O_3 + 6 CF_3SO_3H \rightarrow 2 Ce(CF_3SO_3)_3 + 3 H_2O Ce2​O3​+6CF3​SO3​H→2Ce(CF3​SO3​)3​+3H2​O

In industrial settings, cerium(III) trifluoromethanesulfonate is produced by reacting cerium(III) chloride with trifluoromethanesulfonic acid in an aqueous medium, followed by crystallization to obtain the pure product .

Chemical Reactions Analysis

Cerium(III) Trifluoromethanesulfonate is known for its catalytic properties and undergoes various types of reactions, including:

Common reagents used in these reactions include acetic anhydride for acetylation and water or alcohols for deprotection reactions. The major products formed depend on the specific reaction conditions and substrates used .

Mechanism of Action

The mechanism by which Cerium(III) Trifluoromethanesulfonate exerts its catalytic effects involves the coordination of the cerium ion with the substrate, facilitating the reaction by stabilizing the transition state. The trifluoromethanesulfonate anions help to increase the solubility and reactivity of the cerium ion in the reaction medium .

Comparison with Similar Compounds

Cerium(III) Trifluoromethanesulfonate is often compared with other trifluoromethanesulfonate salts, such as:

  • Ytterbium(III) Trifluoromethanesulfonate
  • Lanthanum(III) Trifluoromethanesulfonate
  • Dysprosium(III) Trifluoromethanesulfonate
  • Yttrium(III) Trifluoromethanesulfonate
  • Bismuth(III) Trifluoromethanesulfonate

What sets Cerium(III) Trifluoromethanesulfonate apart is its high catalytic efficiency and versatility in various organic reactions. It is particularly effective in the acetylation of alcohols and the deprotection of acetals and ketals, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C3H3CeF9O9S3

Molecular Weight

590.4 g/mol

IUPAC Name

cerium;trifluoromethanesulfonic acid

InChI

InChI=1S/3CHF3O3S.Ce/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);

InChI Key

MBSKDIVQGDCMJS-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Ce]

Origin of Product

United States

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